An In-depth Technical Guide to the Predicted Chemical Properties of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene
An In-depth Technical Guide to the Predicted Chemical Properties of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene
Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, reactivity, and potential applications of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene, a novel fluorinated olefin. Direct experimental data for this specific molecule is not extensively available in public literature; therefore, this document leverages a first-principles approach, drawing on established data from structurally analogous compounds—namely, its non-fluorinated counterpart, 2-methyl-1-butene, and its unmethylated fluorinated parent, 3,3,4,4-tetrafluoro-1-butene. Through comparative analysis and established principles of physical organic chemistry, we project the physicochemical properties, spectroscopic signatures, and chemical reactivity of the title compound. We further explore its potential as a valuable building block in medicinal chemistry, considering the synergistic effects of a terminal olefin, a "magic methyl" group, and a tetrafluoroethyl moiety. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to explore novel fluorinated scaffolds.
Introduction and Structural Elucidation
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is a pentene derivative characterized by a terminal double bond, a methyl group at the C2 position, and a 1,1,2,2-tetrafluoroethyl substituent at the C3 position. This unique combination of functional groups suggests a rich and distinct chemical behavior.
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The terminal alkene provides a reactive handle for a multitude of chemical transformations, including polymerization and addition reactions.
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The 1,1,2,2-tetrafluoroethyl group (-CF₂CF₂H) is a powerful electron-withdrawing moiety. Its presence is predicted to significantly modulate the electronic properties of the adjacent double bond, decrease the compound's basicity, and enhance its metabolic stability.[1][2]
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The methyl group at C2 is not merely a steric component. In medicinal chemistry, the strategic placement of a methyl group can lead to a profound, non-linear increase in biological potency—a phenomenon known as the "magic methyl" effect.[3][4][5] This effect can arise from improved binding affinity through favorable hydrophobic interactions or by inducing a more biologically active conformation.[3][6]
Given the absence of a dedicated CAS Registry Number or extensive literature, this guide will build a profile of the target molecule by dissecting the known properties of its structural analogs.
Predicted Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms dramatically alters the physical properties of organic molecules. By comparing the known data for 2-methyl-1-butene and 3,3,4,4-tetrafluoro-1-butene, we can extrapolate the likely properties of the title compound.
| Property | 2-Methyl-1-butene[7][8] | 3,3,4,4-Tetrafluoro-1-butene[9] | 3,3,4,4-Tetrafluoro-2-methylbut-1-ene (Predicted) | Justification for Prediction |
| Molecular Formula | C₅H₁₀ | C₄H₄F₄ | C₅H₆F₄ | Direct structural formula. |
| Molecular Weight | 70.13 g/mol | 128.07 g/mol | 142.10 g/mol | Sum of atomic weights. |
| Boiling Point | 31 °C | ~25-30 °C (Estimated) | ~45-55 °C | The increased molecular weight and dipole moment from the C-F bonds will raise the boiling point relative to both analogs. |
| Density | 0.65 g/mL | >1 g/mL (Estimated) | ~1.2 - 1.3 g/mL | Fluorinated compounds are significantly denser than their hydrocarbon counterparts. The value will be higher than water. |
| Water Solubility | Insoluble (130 mg/L)[8] | Very low (Predicted) | Very low | The hydrophobic nature of both the hydrocarbon and fluorocarbon sections predicts extremely poor aqueous solubility. |
| Lipophilicity (logP) | ~2.5[8] | ~2.4[9] | ~2.8 - 3.2 | The methyl group will increase lipophilicity.[4] The tetrafluoroethyl group also contributes significantly to lipophilicity.[10] |
| Flammability | Extremely Flammable[7] | Flammable (Predicted) | Flammable | While the fluorine content reduces flammability compared to the pure hydrocarbon, the double bond and methyl group ensure it remains a flammable liquid. |
Postulated Synthesis Strategy: Wittig-Type Olefination
A robust and logical pathway to synthesize 3,3,4,4-tetrafluoro-2-methylbut-1-ene is through a Wittig-type olefination reaction.[11][12] This class of reactions is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. The Horner-Wadsworth-Emmons (HWE) modification is particularly suitable for generating electron-deficient olefins.
The proposed synthesis would involve the reaction of a phosphonate ylide derived from diethyl methylphosphonate with a suitable fluorinated carbonyl compound, 1,1,2,2-tetrafluoropropanal.
Exemplary Experimental Protocol (HWE Synthesis):
This protocol is a representative, non-validated procedure based on established chemical principles. It must be adapted and optimized under appropriate laboratory conditions.
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Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, an argon inlet, and a pressure-equalizing dropping funnel.
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Ylide Formation: Diethyl methylphosphonate (1.1 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the phosphonate ylide.
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Carbonyl Addition: A solution of 1,1,2,2-tetrafluoropropanal (1.0 eq) in anhydrous THF is added dropwise to the cold ylide solution. The reaction is monitored by thin-layer chromatography (TLC).
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Quench and Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
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Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel or by distillation to yield the pure 3,3,4,4-tetrafluoro-2-methylbut-1-ene.
Predicted Chemical Reactivity and Mechanistic Insights
The reactivity of the alkene is dominated by the strong inductive electron-withdrawing effect of the -CF₂CF₂H group. This effect polarizes the C=C bond, rendering the terminal CH₂ (C1) carbon electron-poor (electrophilic) and the C2 carbon comparatively less so. This is the reverse of the polarization in a typical alkene like 2-methyl-1-butene, where the alkyl groups donate electron density, making the double bond nucleophilic.
Consequently, 3,3,4,4-tetrafluoro-2-methylbut-1-ene is expected to be susceptible to nucleophilic addition rather than the typical electrophilic addition seen in hydrocarbon alkenes.[13]
This reactivity profile opens avenues for the synthesis of complex fluorinated molecules. For instance, reaction with organometallic reagents (Grignards, organolithiums) could be used to install further carbon-based substituents.[14][15]
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation. The predicted NMR spectra would be highly characteristic.
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¹H NMR:
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Vinylic Protons (=CH₂): Two distinct signals expected in the range of 5.0-6.0 ppm. They would appear as complex multiplets due to geminal coupling to each other and coupling to the C2-methyl protons.
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CHF₂ Proton: A characteristic triplet of multiplets (or doublet of triplets if coupling to the methyl group is resolved) far downfield (5.5-6.5 ppm) due to the strong deshielding by two fluorine atoms and coupling to the adjacent CF₂ group.
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C2-Methyl Protons (-CH₃): A signal around 1.8-2.2 ppm, likely appearing as a triplet or a more complex multiplet due to coupling to the two vinylic protons.[16][17]
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Allylic Protons (-CH-): There are no allylic protons in this structure.
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-
¹³C NMR:
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Vinylic Carbons (=CH₂ and =C(CH₃)): Signals expected in the 100-150 ppm range. The =C(CH₃) carbon will be a singlet, while the =CH₂ will be a triplet due to C-H coupling (in a coupled spectrum).[8][18]
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CF₂ Carbons: Two distinct signals, likely appearing as triplets due to one-bond C-F coupling, in the highly deshielded region of 110-130 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, ~15-25 ppm.
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-
¹⁹F NMR: This would be the most definitive technique.
-
Two distinct signals are expected for the two non-equivalent CF₂ groups.
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The CF₂ group adjacent to the C=C bond will show complex splitting due to coupling with the other CF₂ group and potentially long-range coupling to the vinylic and methyl protons.
-
The CHF₂ group will appear as a doublet due to coupling with its geminal proton, further split into a triplet by the adjacent CF₂ group.[19]
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Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine is a cornerstone of modern drug design, often used to enhance metabolic stability, tune lipophilicity, and improve binding affinity.[10][20][21] The 3,3,4,4-tetrafluoro-2-methylbut-1-ene scaffold represents a novel building block that combines several advantageous features for drug development professionals.
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Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated sites resistant to oxidative metabolism by cytochrome P450 enzymes.[1][22] The tetrafluoroethyl group can serve as a "metabolic shield," protecting adjacent parts of a drug molecule from degradation and potentially increasing its half-life and bioavailability.[20]
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Conformational Control and Binding: The bulky and electronically distinct nature of the tetrafluoroethyl group can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity for a target protein.[4]
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Synergy with the "Magic Methyl" Group: The title compound allows for the simultaneous introduction of a metabolically robust fluorinated tail and a potency-enhancing methyl group. The interplay between the steric and electronic properties of these two groups could unlock novel pharmacological profiles that are not achievable with either group alone.[5][23]
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Bioisosteric Replacement: The alkene moiety can serve as a handle to create analogs of existing drugs. For example, it could be hydrogenated to form a saturated linker or functionalized to introduce new pharmacophoric elements.
Safety and Handling
While specific toxicity data is unavailable, general precautions for handling volatile, flammable, and fluorinated organic compounds should be strictly followed.
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Store away from strong oxidizing agents.[7]
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Hazards: The compound is expected to be flammable. Thermal decomposition or combustion may produce highly toxic and corrosive fumes, including hydrogen fluoride (HF). Skin and eye contact should be avoided. Inhalation of vapors may cause respiratory irritation.
Conclusion
3,3,4,4-Tetrafluoro-2-methylbut-1-ene represents a promising but underexplored chemical entity. Based on a rigorous analysis of its structural components and comparison with known analogs, it is predicted to be a dense, volatile, and flammable liquid. Its chemical reactivity is expected to be dominated by the electron-withdrawing nature of the tetrafluoroethyl group, making its terminal double bond susceptible to nucleophilic attack. The true potential of this molecule lies in its application as a novel building block for medicinal chemistry, where the combined benefits of fluorination and the "magic methyl" effect can be harnessed to design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic properties. Experimental validation of the predicted properties and synthetic routes outlined in this guide is a critical next step and a fertile ground for future research.
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